1-(4-tert-butylphenoxy)-3-[(4-methoxyphenyl)amino]-2-propanol
Overview
Description
1-(4-tert-butylphenoxy)-3-[(4-methoxyphenyl)amino]-2-propanol is an organic compound known for its unique chemical structure and properties. It features a tert-butyl group, a methoxyphenyl group, and an amino-propanol backbone, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-tert-butylphenoxy)-3-[(4-methoxyphenyl)amino]-2-propanol typically involves the following steps:
Formation of the tert-butylphenoxy intermediate: This step involves the reaction of tert-butylphenol with an appropriate halogenating agent to form 4-tert-butylphenol halide.
Amination: The 4-tert-butylphenol halide is then reacted with 4-methoxyaniline under suitable conditions to form the desired amino intermediate.
Propanol addition: Finally, the amino intermediate is reacted with an epoxide or a similar reagent to introduce the propanol group, yielding the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors and other advanced techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-tert-butylphenoxy)-3-[(4-methoxyphenyl)amino]-2-propanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The phenoxy and amino groups can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions vary depending on the specific substitution reaction, but typical reagents include halogenating agents and nucleophiles like sodium azide (NaN3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
1-(4-tert-butylphenoxy)-3-[(4-methoxyphenyl)amino]-2-propanol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-tert-butylphenoxy)-3-[(4-methoxyphenyl)amino]-2-propanol involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl and methoxyphenyl groups play crucial roles in binding to these targets, while the amino-propanol backbone facilitates the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-tert-butylphenoxy)-3-[(4-hydroxyphenyl)amino]-2-propanol
- 1-(4-tert-butylphenoxy)-3-[(4-chlorophenyl)amino]-2-propanol
- 1-(4-tert-butylphenoxy)-3-[(4-nitrophenyl)amino]-2-propanol
Uniqueness
1-(4-tert-butylphenoxy)-3-[(4-methoxyphenyl)amino]-2-propanol is unique due to the presence of the methoxy group, which can influence its reactivity and binding properties compared to similar compounds with different substituents.
Properties
IUPAC Name |
1-(4-tert-butylphenoxy)-3-(4-methoxyanilino)propan-2-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO3/c1-20(2,3)15-5-9-19(10-6-15)24-14-17(22)13-21-16-7-11-18(23-4)12-8-16/h5-12,17,21-22H,13-14H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REVOZCGJKCUAST-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(CNC2=CC=C(C=C2)OC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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